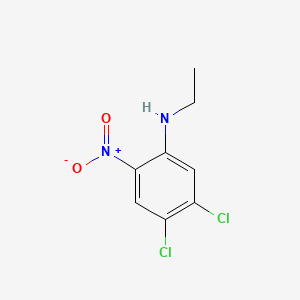

4,5-Dichloro-N-ethyl-2-nitroaniline

Description

Contextualization of Nitroaromatic Compounds in Synthetic Chemistry

Nitroaromatic compounds, characterized by the presence of at least one nitro group (—NO₂) attached to an aromatic ring, are a cornerstone of modern synthetic chemistry. google.comwipo.int Their importance stems from the strong electron-withdrawing nature of the nitro group, which significantly influences the electronic properties of the aromatic system. google.comsigmaaldrich.com This electronic modification makes the aromatic ring susceptible to nucleophilic attack and directs further electrophilic substitutions. sigmaaldrich.com The primary method for their synthesis is nitration, typically involving a mixture of nitric and sulfuric acids to generate the reactive nitronium ion (NO₂⁺). google.comgoogle.com The versatility and reactivity of nitroaromatic compounds have established them as crucial precursors in the synthesis of a wide array of industrial and pharmaceutical products, including explosives, polymers, and pesticides. google.com

Significance of Chlorine and Nitro Substituents in Aromatic Systems

The presence of both chlorine and nitro substituents on an aromatic ring imparts a unique reactivity profile to the molecule. The nitro group, being a powerful electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. sigmaaldrich.com Halogens, such as chlorine, are also deactivating yet ortho-, para-directing for electrophilic substitution. When present together, their combined electronic effects can be harnessed for selective chemical transformations. chemicalbook.com The chlorine atoms in di- and trichloronitrobenzenes, for instance, can serve as leaving groups in nucleophilic substitution reactions, allowing for the introduction of various functional groups. google.comgoogle.com This interplay of substituents is fundamental to the synthetic strategies employed for creating complex substituted anilines.

Overview of N-Alkyl Nitroaniline Derivatives

N-alkyl nitroanilines are a subclass of nitroanilines where one or both hydrogen atoms of the amino group are replaced by an alkyl group. These derivatives are of significant interest due to their applications in various fields, including nonlinear optics and as intermediates in organic synthesis. researchgate.net The introduction of an alkyl group, such as an ethyl group, can modify the physical and chemical properties of the parent nitroaniline, including its solubility, melting point, and reactivity. nih.gov The synthesis of N-alkyl nitroanilines can be achieved through several methods, including the direct N-alkylation of a nitroaniline or the reaction of a halogenated nitroaromatic compound with an appropriate amine. sigmaaldrich.com

Research Scope and Objectives for 4,5-Dichloro-N-ethyl-2-nitroaniline Investigations

The primary focus of investigations into this compound has been its synthesis and structural elucidation. This compound is recognized as a valuable intermediate in the production of pigments. researchgate.net Research objectives have centered on developing efficient synthetic routes and characterizing the molecule's precise three-dimensional structure through techniques like X-ray crystallography. Understanding the molecular geometry, including bond lengths, bond angles, and intermolecular interactions, is crucial for predicting its reactivity and for the rational design of new materials derived from it.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-N-ethyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O2/c1-2-11-7-3-5(9)6(10)4-8(7)12(13)14/h3-4,11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHKPJYDDKJPLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069658 | |

| Record name | Benzenamine, 4,5-dichloro-N-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63059-56-3 | |

| Record name | 4,5-Dichloro-N-ethyl-2-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63059-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4,5-dichloro-N-ethyl-2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063059563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,5-dichloro-N-ethyl-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,5-dichloro-N-ethyl-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dichloro-N-ethyl-2-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENAMINE, 4,5-DICHLORO-N-ETHYL-2-NITRO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR04URS7LX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Advanced Spectroscopic Characterization of 4,5 Dichloro N Ethyl 2 Nitroaniline

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray diffraction analysis of 4,5-Dichloro-N-ethyl-2-nitroaniline reveals its orthorhombic crystal system, belonging to the space group P212121. researchgate.net The unit cell parameters have been determined as a = 3.9327(8) Å, b = 13.537(3) Å, and c = 18.301(4) Å, with a volume of 974.3 ų. researchgate.net These data provide the fundamental framework for the detailed structural discussion that follows.

The crystallographic data for this compound show that the non-hydrogen atoms of the molecule are nearly coplanar. researchgate.net The mean deviation from this plane is a mere 0.0242 Å, indicating a high degree of planarity for the core structure. researchgate.net This planarity is a significant feature, influencing the electronic and packing characteristics of the molecule.

The bond lengths within the aromatic ring of this compound fall within the expected range for such systems, varying from 1.371(2) Å to 1.411(2) Å. researchgate.net The average bond length for the carbon-chlorine (C-Cl) bonds is 1.726(1) Å. researchgate.net A notable difference is observed in the bond lengths involving the nitrogen atom of the ethylamino group; the N1-C1 bond is 1.356(2) Å, while the N1-C7 bond is significantly longer at 1.453(2) Å. researchgate.net

Table 1: Selected Bond Lengths for this compound

| Bond | Length (Å) |

| C1-N1 | 1.356(2) |

| C7-N1 | 1.453(2) |

| C-Cl (avg) | 1.726(1) |

| C-C (aromatic) | 1.371(2) - 1.411(2) |

Data sourced from a 2013 crystallographic study. researchgate.net

A significant feature of the molecular structure of this compound is the presence of an intramolecular hydrogen bond. researchgate.net This interaction occurs between the hydrogen atom of the ethylamino group (N1-H1A) and an oxygen atom of the adjacent nitro group (O1). The distance between the nitrogen and oxygen atoms (N1···O1) is 2.641(2) Å, and the N1-H1A···O1 angle is 130.9(2)°. researchgate.net This intramolecular hydrogen bond contributes to the planarity of the molecule by forming a stable six-membered ring-like structure.

In addition to the intramolecular forces, the crystal structure of this compound is stabilized by non-classical intermolecular hydrogen bonds. researchgate.net These interactions link adjacent molecules into chains that extend along the b-axis of the crystal lattice. researchgate.net Specifically, a non-classical hydrogen bond is observed with a length of 3.388(2) Å and an angle of 154.5°. researchgate.net

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and characterization of this compound.

In a typical LC-MS analysis, the compound is first passed through an HPLC column, which separates it from other components in a mixture based on its physicochemical properties. For compounds similar to this compound, such as other nitroaniline derivatives, reverse-phase HPLC methods are commonly employed. sielc.com These methods often utilize a non-polar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, sometimes with additives like formic or phosphoric acid to improve peak shape and resolution. sielc.com The retention time of the compound is a characteristic parameter under specific chromatographic conditions.

Following separation by LC, the analyte is introduced into the mass spectrometer. Ionization of this compound would typically occur via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), generating a molecular ion ([M]+ or [M+H]+). The molecular weight of this compound is 235.08 g/mol . Therefore, the mass-to-charge ratio (m/z) of the molecular ion would be expected around this value. For instance, the related compound 4,5-dichloro-2-nitroaniline (B146558) has a prominent peak at m/z 206 in its mass spectrum, corresponding to its molecular ion. nih.gov

The fragmentation pattern observed in the mass spectrum provides crucial structural information. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO2, 46 Da) or a nitro radical (•NO2). youtube.com Halogenated compounds often exhibit characteristic isotopic patterns due to the natural abundance of isotopes like chlorine (³⁵Cl and ³⁷Cl). The presence of two chlorine atoms in this compound would result in a distinctive isotopic cluster for the molecular ion and any chlorine-containing fragments, with relative intensities predictable from the isotopic abundances. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom of the ethylamino group, is another common fragmentation pathway for N-alkylated anilines. youtube.com This could lead to the loss of an ethyl radical (•C2H5, 29 Da).

Table 1: Predicted LC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Molecular Weight | 235.08 g/mol |

| Expected Molecular Ion [M+H] | m/z ≈ 236 |

| Common Fragmentation Pathways | Loss of •NO₂, Loss of •C₂H₅, Cleavage of C-Cl bonds |

| Characteristic Isotopic Pattern | Presence of isotopic peaks due to ³⁵Cl and ³⁷Cl |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy molecular orbital to a higher energy one. The resulting spectrum provides insights into the conjugated system and the effects of its various substituents.

The UV-Vis spectrum of nitroaniline derivatives is typically characterized by one or more strong absorption bands. ulisboa.ptresearchgate.net The primary electronic transition observed in these molecules is a π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. chemrxiv.orgjchps.com This transition is often associated with charge transfer (CT) character, particularly in "push-pull" systems where an electron-donating group (the ethylamino group) is conjugated with an electron-withdrawing group (the nitro group) through the benzene (B151609) ring.

The position of the maximum absorbance (λmax) is sensitive to the substitution pattern on the benzene ring and the solvent used for the measurement. The presence of the electron-donating ethylamino group and the electron-withdrawing nitro and chloro groups on the aromatic ring significantly influences the energy of the molecular orbitals and thus the wavelength of the absorption maximum. For example, the major absorption band for o-nitroaniline in a neutral aqueous solution is found at 428 nm, while for p-nitroaniline it is at 395 nm. researchgate.net The introduction of an N-ethyl group is expected to cause a slight bathochromic (red) shift compared to the parent aniline (B41778) due to its electron-donating inductive effect.

The solvent can also play a crucial role in the position of the λmax, a phenomenon known as solvatochromism. Polar solvents can stabilize the more polar excited state to a greater extent than the ground state, leading to a red shift in the absorption maximum. chemrxiv.orgrsc.org

Table 2: Predicted UV-Vis Spectroscopic Data for this compound

| Parameter | Predicted Observation |

| Primary Electronic Transition | π → π* with charge-transfer character |

| Expected λmax Region | Likely in the range of 380-450 nm, depending on the solvent |

| Influence of Substituents | The combination of chloro, nitro, and N-ethyl groups will determine the precise λmax. |

Computational Chemistry and Theoretical Investigations of 4,5 Dichloro N Ethyl 2 Nitroaniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No specific DFT studies on 4,5-Dichloro-N-ethyl-2-nitroaniline have been identified in the current body of scientific literature. Such calculations would typically provide valuable insights into the molecule's electronic nature and reactivity.

While experimental X-ray crystallography data has determined the solid-state structure of this compound, theoretical geometry optimization via DFT would be necessary to determine its most stable conformation in the gaseous phase and to compare theoretical parameters with experimental findings.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity. The energies and spatial distributions of these orbitals for this compound have not been computationally determined.

An MEP surface analysis would reveal the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. This predictive information is currently unavailable for this compound.

Theoretical calculations are instrumental in predicting and helping to interpret experimental spectroscopic data. However, predicted vibrational frequencies and NMR chemical shifts for this compound have not been reported.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

QTAIM analysis provides a rigorous definition of chemical bonds and their properties based on the topology of the electron density. A QTAIM study of this compound would offer deep insights into the nature of its covalent and any non-covalent interactions, but no such study has been performed.

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

NCI and RDG analyses are powerful tools for visualizing and characterizing weak interactions, such as hydrogen bonds and van der Waals forces, which are crucial for understanding molecular aggregation and crystal packing. An investigation of these interactions in this compound has not been documented.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. crystalexplorer.netias.ac.in This analysis maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of various non-covalent interactions. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments.

For chloro-nitroaniline derivatives, the crystal packing is typically governed by a combination of hydrogen bonds, halogen bonds, and π-π stacking interactions. nih.govrsc.org The two-dimensional (2D) fingerprint plot, derived from the Hirshfeld surface, provides a concise summary of these interactions by plotting the distances from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. crystalexplorer.netcrystalexplorer.net Each type of intermolecular contact has a characteristic appearance on the fingerprint plot, and the relative contribution of each interaction to the total Hirshfeld surface area can be calculated. researchgate.netresearchgate.net

In the case of compounds structurally similar to this compound, the most significant contributions to the crystal packing are typically from H···H, Cl···H, and O···H contacts. The presence of the nitro group and chlorine atoms introduces specific interactions. For instance, the red regions on the Hirshfeld surface mapped over d_norm indicate close contacts, often corresponding to hydrogen bonds involving the nitro group's oxygen atoms and the amine's hydrogen atom. nih.govyoutube.comresearchgate.net The analysis of related structures reveals the prevalence of N-H···O and C-H···O hydrogen bonds. researchgate.net

The expected intermolecular contacts and their percentage contributions to the Hirshfeld surface for a compound like this compound are summarized in the table below, based on data from analogous structures.

| Intermolecular Contact | Contribution (%) |

| H···H | 30 - 50 |

| Cl···H/H···Cl | 15 - 25 |

| O···H/H···O | 10 - 20 |

| C···H/H···C | 5 - 15 |

| C···C | 3 - 8 |

| N···H/H···N | 2 - 6 |

| Cl···O/O···Cl | 1 - 4 |

| Cl···Cl | 1 - 3 |

This table presents a hypothetical distribution of intermolecular contacts for this compound based on published data for structurally similar compounds.

The 2D fingerprint plots for these contacts would show distinct patterns. H···H interactions typically appear as a large, diffuse region in the center of the plot. Cl···H/H···Cl contacts are characterized by wing-like shapes, while O···H/H···O interactions, indicative of hydrogen bonding, appear as sharp spikes.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. rutgers.eduacs.orgnih.gov

For a molecule like this compound, MD simulations can offer insights into its conformational flexibility, the stability of its structure in different solvents, and the nature of solute-solvent interactions. The simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's properties and behavior. acs.orgnih.gov

In the context of nitroaromatic compounds, MD simulations have been employed to understand their interactions within biological systems, such as enzymes. acs.org These simulations can identify key hydrogen-bonding networks and other non-covalent interactions that stabilize the compound within a binding site. rutgers.edu The presence of polar groups like the nitro group and the amine group in this compound suggests that hydrogen bonding will play a significant role in its interactions with polar solvents.

A typical MD simulation would involve placing the this compound molecule in a box of solvent molecules (e.g., water, ethanol (B145695), or a non-polar solvent) and simulating the system's evolution over a period of nanoseconds. Analysis of the simulation trajectory can provide information on:

Radial Distribution Functions (RDFs): To understand the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bond Analysis: To quantify the number and lifetime of hydrogen bonds between the solute and solvent.

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Solvation Free Energy: To determine the energetic favorability of dissolving the compound in a particular solvent.

Reactivity Descriptors and Global/Local Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. From DFT calculations, various reactivity descriptors can be derived to predict and understand the chemical reactivity of a molecule. These descriptors provide insights into the molecule's stability, electrophilicity, and nucleophilicity. researchgate.net

Global reactivity descriptors are used to describe the reactivity of the molecule as a whole. Key global descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): Related to the molecule's ability to donate electrons. Higher E_HOMO values indicate a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): Related to the molecule's ability to accept electrons. Lower E_LUMO values indicate a better electron acceptor.

HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO, which is an indicator of chemical stability. A larger gap implies higher stability and lower reactivity. wuxibiology.com

Chemical Potential (μ): The negative of electronegativity, it describes the tendency of electrons to escape from the system.

Global Hardness (η): A measure of the resistance to charge transfer.

Global Softness (S): The reciprocal of global hardness.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. rsc.org

Local reactivity descriptors, on the other hand, provide information about the reactivity of specific atoms or regions within the molecule. Fukui functions are a common tool for this, indicating the most likely sites for nucleophilic, electrophilic, or radical attack. researchgate.net

For this compound, the presence of the electron-withdrawing nitro group and chlorine atoms, along with the electron-donating aminoethyl group, creates a complex electronic landscape. DFT calculations on similar nitroaromatic compounds have shown that the nitro group significantly influences the electronic properties. mdpi.com The following table provides hypothetical values for the global reactivity descriptors of this compound, based on data for analogous molecules.

| Descriptor | Symbol | Formula | Hypothetical Value |

| HOMO Energy | E_HOMO | - | -6.5 eV |

| LUMO Energy | E_LUMO | - | -2.5 eV |

| HOMO-LUMO Gap | ΔE | E_LUMO - E_HOMO | 4.0 eV |

| Chemical Potential | μ | (E_HOMO + E_LUMO) / 2 | -4.5 eV |

| Global Hardness | η | (E_LUMO - E_HOMO) / 2 | 2.0 eV |

| Global Softness | S | 1 / (2η) | 0.25 eV⁻¹ |

| Electrophilicity Index | ω | μ² / (2η) | 5.06 eV |

This table presents hypothetical global reactivity descriptors for this compound based on published data for structurally similar compounds.

Local reactivity analysis would likely indicate that the carbon atoms ortho and para to the nitro group are susceptible to nucleophilic attack, while the amino nitrogen would be a primary site for electrophilic attack.

Chemical Reactivity and Transformation Pathways of 4,5 Dichloro N Ethyl 2 Nitroaniline

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Nitroaromatic Core

The presence of strong electron-withdrawing groups, particularly the nitro group positioned ortho to one of the chlorine atoms and para to the other, significantly activates the chlorinated nitroaromatic core for nucleophilic aromatic substitution (SNAr). wikipedia.orgmdpi.com This type of reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing a leaving group (in this case, a chloride ion), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.commasterorganicchemistry.com The subsequent departure of the leaving group restores the aromaticity of the ring.

The rate of nucleophilic aromatic substitution is enhanced by electron-withdrawing groups that can stabilize the negative charge of the intermediate. masterorganicchemistry.com In 4,5-Dichloro-N-ethyl-2-nitroaniline, the nitro group effectively delocalizes the negative charge, making the carbon atoms attached to the chlorine atoms electrophilic and prone to attack by nucleophiles.

A pertinent example of this reactivity is seen in the synthesis of the related compound, 4,5-dichloro-2-nitroaniline (B146558), from 2,4,5-trichloronitrobenzene (B44141). In this industrial process, one of the chlorine atoms is displaced by an amino group through reaction with ammonia (B1221849) at high temperatures and pressures. google.comgoogle.com This demonstrates the susceptibility of the chlorinated and nitrated benzene (B151609) ring to nucleophilic attack. It is expected that this compound would undergo similar reactions with various nucleophiles, such as alkoxides, phenoxides, and other amines, to replace one or both of the chlorine atoms.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Related Compounds

| Reactant | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4,5-Trichloronitrobenzene | Ammonia (NH₃) | 170-190°C, in a solvent like chlorobenzene | 4,5-Dichloro-2-nitroaniline | google.comgoogle.com |

| para-Chloronitrobenzene | Hydroxide (B78521) (OH⁻) | Heat | para-Nitrophenol | youtube.com |

Reduction Chemistry of the Nitro Group to Amine Derivatives

The nitro group of this compound can be readily reduced to a primary amine group, yielding 4,5-dichloro-N¹-ethylbenzene-1,2-diamine. This transformation is a fundamental reaction in the synthesis of various heterocyclic compounds and other chemical intermediates. A variety of reducing agents and methods can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups. organic-chemistry.org

Given the presence of reducible chlorine atoms, chemoselective reduction methods are often preferred to avoid undesired dehalogenation. Many modern synthetic protocols allow for the selective reduction of the nitro group while leaving aryl halides intact. organic-chemistry.org For instance, methods using thiourea (B124793) dioxide in the presence of sodium hydroxide have been shown to be effective for the reduction of N-substituted-2-nitroanilines to their corresponding diamines in high yields, offering an environmentally friendly option. researchgate.net Other systems, such as catalytic transfer hydrogenation using formic acid and an iron catalyst, or metal-free reductions with reagents like tetrahydroxydiboron, also provide high chemoselectivity, tolerating halogen substituents. organic-chemistry.org

The reduction typically proceeds through nitroso and hydroxylamine (B1172632) intermediates before forming the final amine. nih.gov

Table 2: Selected Methods for Chemoselective Nitro Group Reduction

| Reagent System | Key Features | Reference |

|---|---|---|

| Thiourea dioxide / NaOH | Green and practical; high yield for N-substituted-2-nitroanilines | researchgate.net |

| B₂pin₂ / KOtBu | Metal-free; tolerates various reducible functional groups | organic-chemistry.org |

| Fe catalyst / HCOOH | Base-free transfer hydrogenation; good to excellent yields | organic-chemistry.org |

Chemical Stability Under Environmental Conditions

The environmental fate of this compound is influenced by its stability towards light, heat, and water.

Aromatic nitro compounds and chlorinated anilines are known to be susceptible to photochemical degradation. Studies on structurally similar compounds provide insight into the potential degradation pathways. For example, the photodegradation of other nitroaromatic compounds has been observed to be pH-dependent, often proceeding more rapidly in basic conditions. nih.gov The degradation of 2,4,5-trichloroaniline, a related compound, has been shown to occur under sunlight, with photochemical processes being the primary driver of mineralization. nih.gov

The degradation mechanism for this compound under UV irradiation would likely involve several pathways. One possible pathway is the reductive cleavage of the C-Cl bonds. Another is the transformation of the nitro group, which can be photoreduced. The presence of the N-ethylamino group might also lead to photo-oxidation reactions. The complex interplay of these functional groups suggests that irradiation could lead to a mixture of products, including dechlorinated species, polymeric materials, and smaller mineralized fragments like CO₂.

Upon heating, decomposition would likely begin with the cleavage of the weakest bonds. The C-NO₂ bond is a likely candidate for initial homolytic cleavage, which would generate radical species that could initiate further decomposition reactions. This could lead to the release of nitrogen oxides (NOx) and the formation of complex, potentially polymeric, carbonaceous materials. The presence of chlorine raises the possibility of forming chlorinated byproducts, including hydrogen chloride (HCl) or dioxins, under certain combustion conditions, although specific pathways have not been documented.

The hydrolytic stability of this compound is expected to be relatively high under neutral and acidic conditions due to its low water solubility, a characteristic common to similar compounds like 4-chloro-2-nitroaniline. chemicalbook.com However, under strong basic conditions (high pH), the molecule may undergo slow hydrolysis.

The most likely pathway for hydrolysis would be a nucleophilic aromatic substitution reaction where a hydroxide ion (OH⁻) attacks one of the carbon atoms bonded to a chlorine atom, displacing it. nih.gov The electron-withdrawing nitro group would activate the ring towards this type of reaction, similar to its effect with other nucleophiles. This would result in the formation of a chlorohydroxy-N-ethyl-2-nitroaniline isomer. The rate of this hydrolysis would be dependent on both pH and temperature.

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is heavily deactivated towards electrophilic aromatic substitution (EAS). This is due to the cumulative electron-withdrawing effect of the two chlorine atoms and the powerful nitro group. youtube.commasterorganicchemistry.com These groups reduce the electron density of the ring, making it less attractive to attack by electrophiles.

Environmental Fate and Biotransformation of Chlorinated Nitroanilines

Microbial Degradation Pathways of Nitroaromatic Compounds

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds under both aerobic and anaerobic conditions. These pathways typically involve initial transformation of the nitro group or dehalogenation, followed by ring cleavage.

Under aerobic conditions, the microbial degradation of chlorinated nitroanilines is often initiated by an oxidative attack. A key example is the degradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) by Rhodococcus sp. strain MB-P1, which utilizes the compound as its sole source of carbon, nitrogen, and energy. plos.orgnih.gov The degradation process commences with the release of nitrite, chloride ions, and ammonia (B1221849) into the growth medium. plos.orgnih.gov

The primary mechanism involves an oxidative hydroxylation, where the nitro group is removed and replaced with a hydroxyl group. nih.gov In the case of 2-C-4-NA degradation by Rhodococcus sp. strain MB-P1, this leads to the stoichiometric transformation of 2-C-4-NA into 4-amino-3-chlorophenol (B108459) (4-A-3-CP). plos.orgnih.gov This intermediate is then further transformed into 6-chlorohydroxyquinol (6-CHQ), which is a terminal aromatic metabolite before the ring is cleaved. plos.orgnih.gov

Table 1: Aerobic Metabolites of 2-Chloro-4-nitroaniline Degradation by Rhodococcus sp. strain MB-P1

| Initial Compound | Metabolite 1 | Metabolite 2 (Terminal Aromatic Intermediate) | Reference |

|---|---|---|---|

| 2-Chloro-4-nitroaniline (2-C-4-NA) | 4-Amino-3-chlorophenol (4-A-3-CP) | 6-Chlorohydroxyquinol (6-CHQ) | plos.org, nih.gov |

In the absence of oxygen, microorganisms employ different, often reductive, strategies. Studies on 2-chloro-4-nitroaniline (2-C-4-NA) with iron-reducing bacteria have revealed two distinct parallel degradation pathways. nih.govsci-hub.se A mixed culture of Geobacter sp. KT7 and Thauera aromatica KT9 demonstrated a 45% increase in degradation compared to individual strains, highlighting the efficiency of microbial cooperation. nih.gov

The two strains utilize different initial steps for the catabolism of 2-C-4-NA: nih.govsci-hub.se

Geobacter sp. KT7: This strain first transforms the nitro group into an amino group, followed by a dechlorination step. nih.gov

Thauera aromatica KT9: This strain initiates degradation by dechlorinating the compound, then reduces the nitro group, ultimately transforming the compound into aniline (B41778). nih.gov

Table 2: Anaerobic Degradation Pathways and Metabolites of 2-Chloro-4-nitroaniline

| Microbial Strain | Initial Degradation Step | Key Intermediate/Product | Reference |

|---|---|---|---|

| Geobacter sp. KT7 | Nitro group reduction | 1,4-Diaminobenzene | nih.gov, sci-hub.se |

| Thauera aromatica KT9 | Dechlorination | Aniline | nih.gov, sci-hub.se |

Specific bacterial strains have demonstrated notable capabilities in degrading chlorinated nitroanilines and related compounds.

Rhodococcus sp. : Rhodococcus sp. strain MB-P1 is capable of aerobically degrading 2-chloro-4-nitroaniline, using it as a sole source of carbon, nitrogen, and energy. plos.orgnih.gov Other Rhodococcus strains have been identified that degrade 4-nitroaniline (B120555) and various chlorinated biphenyls, showing the genus's metabolic versatility towards aromatic pollutants. nih.govnih.gov

Pseudomonas sp. : Members of the genus Pseudomonas are well-known for their ability to degrade a wide array of aromatic compounds. Pseudomonas sp. strain FK357 can aerobically degrade N-Methyl-4-nitroaniline. plos.org Co-cultures of Pseudomonas putida and a Rhodococcus species have been shown to mineralize chloronitrobenzenes. researchgate.net

Enzymatic Mechanisms in Biodegradation

The microbial degradation of chlorinated nitroanilines is facilitated by specific enzymes that catalyze key steps in the metabolic pathways, such as denitration, deamination, and aromatic ring cleavage.

The initial step in the aerobic degradation of many nitroaromatic compounds is catalyzed by flavin-dependent monooxygenases. plos.orgplos.org In the degradation of 2-C-4-NA by Rhodococcus sp. strain MB-P1, a flavin-dependent monooxygenase is responsible for the stoichiometric removal of the nitro group via oxidative hydroxylation, producing 4-amino-3-chlorophenol. plos.orgnih.gov This type of enzymatic reaction is a common strategy for the aerobic microbial degradation of various nitro- and chloro-substituted aromatic compounds. plos.orgplos.org

Following the initial monooxygenase attack, dioxygenases play a crucial role in further degradation and ring cleavage.

Aniline Dioxygenase : In the degradation pathway of 2-C-4-NA by Rhodococcus sp. MB-P1, oxygen uptake studies indicate that an aniline dioxygenase is involved in the second step of the pathway, acting on the 4-amino-3-chlorophenol intermediate. plos.orgnih.gov Aniline dioxygenases are known to convert aniline to catechol, a central intermediate in the degradation of many aromatic compounds. nih.govbiorxiv.org

Catechol Dioxygenase : Catechol and its substituted derivatives are key intermediates that are subsequently cleaved by catechol dioxygenases. nih.govresearchgate.net These enzymes are pivotal in the metabolism of aromatic rings by soil bacteria. nih.gov They are divided into two main groups based on their cleavage mechanism: nih.gov

Intradiol dioxygenases : These enzymes contain Fe(III) and cleave the aromatic ring between the two hydroxyl groups. nih.govoup.com

Extradiol dioxygenases : These enzymes contain Fe(II) and cleave the ring adjacent to one of the hydroxyl groups. nih.govoup.com

The involvement of these dioxygenases is essential for opening the stable aromatic ring, allowing the resulting aliphatic products to be funneled into central metabolic cycles like the tricarboxylic acid (TCA) cycle. researchgate.net

Ring Cleavage Pathways and Hydroxyquinol Formation

The biodegradation of chlorinated anilines often proceeds through the formation of catechol or substituted catechols, which are then subject to enzymatic ring cleavage. nih.gov For instance, 4-chloroaniline (B138754) is converted to 4-chlorocatechol. nih.gov The subsequent degradation follows a modified ortho-cleavage pathway, a common mechanism for the microbial mineralization of ring-substituted anilines. nih.govnih.gov

In the case of nitroaromatic compounds, such as 2-chloro-4-nitroaniline, aerobic degradation can lead to the formation of intermediates like 4-amino-3-chlorophenol (4-A-3-CP) and subsequently 6-chlorohydroxyquinol (6-CHQ). nih.gov This transformation is mediated by monooxygenase and dioxygenase enzymes. nih.gov The formation of hydroxyquinol is a critical step that precedes the aromatic ring cleavage, leading to the eventual mineralization of the compound. nih.gov

The enzymes involved in these pathways, such as catechol 1,2-dioxygenase, often exhibit broad substrate specificity, enabling them to act on a variety of chlorinated and methylated catechols. nih.gov The specific activity of the initial aniline oxygenase can be influenced by the size of the substituent on the aniline ring. nih.gov

Factors Influencing Biodegradation Efficiency

The efficiency of microbial degradation of chlorinated nitroanilines is influenced by several environmental factors, including pH, the presence of co-substrates, and the concentration of the contaminant.

pH and Moisture: Studies on soils contaminated with chlorinated and nitroaromatic compounds have shown that adjusting pH and moisture content can stimulate indigenous microbial activity. Biodegradation has been observed to be effective in a pH range of 7.6 to 8.4, with a moisture content above 16% being recommended to enhance the process. researchgate.net

Co-substrates: The presence of a more readily biodegradable co-substrate can enhance the degradation of recalcitrant compounds. For example, when o-chloroaniline coexists with aniline, aniline is degraded first, which improves the metabolic efficiency of o-chloroaniline degradation. nih.govbesjournal.com Similarly, the presence of succinate (B1194679) as a primary carbon source can acclimate bacteria to degrade 4-nitroaniline more effectively. researchgate.net

Concentration and Inoculum Size: The biodegradation rate of chlorinated anilines is inversely related to their concentration and directly related to the size of the microbial inoculum. nih.govbesjournal.com High concentrations of these compounds can be inhibitory to microbial populations, while a larger and well-acclimated microbial community can lead to more efficient degradation. researchgate.netnih.govbesjournal.com

Table 1: Factors Affecting Biodegradation of Chlorinated Anilines

| Factor | Optimal Condition/Effect | Reference(s) |

|---|---|---|

| pH | 7.6 - 8.4 | researchgate.net |

| Moisture Content | > 16% | researchgate.net |

| Co-substrates | Presence of a readily degradable substrate (e.g., aniline, succinate) enhances degradation of the target compound. | nih.govbesjournal.comresearchgate.net |

| Concentration | Lower concentrations lead to higher biodegradation rates. | nih.govbesjournal.com |

| Inoculum Size | Larger inoculum size improves biodegradation rates. | nih.govbesjournal.com |

Strategies for Bioremediation of Chlorinated Nitroaniline Contaminants

Bioremediation offers an environmentally sound and cost-effective approach to cleaning up sites contaminated with chlorinated nitroanilines. researchgate.net The primary strategies involve stimulating the existing microbial populations (biostimulation) or introducing specialized microbes to the site (bioaugmentation).

Biostimulation: This strategy focuses on creating favorable conditions for indigenous microorganisms to degrade contaminants. askesa.com This can be achieved by adjusting environmental parameters such as pH and moisture content, and by adding nutrients and electron donors (substrates) like sodium lactate (B86563) or emulsified vegetable oil. researchgate.netaskesa.com For chlorinated compounds, creating an anoxic (oxygen-deficient) environment is often necessary for effective bioremediation through a process called enhanced reductive dechlorination. askesa.com Techniques like biosparging, which involves the slow injection of air or other gases like methane, can also stimulate microbial activity. epa.gov

Bioaugmentation: This approach involves the introduction of specific, often laboratory-cultured, microorganisms with a known capability to degrade the target contaminants. epa.gov This is particularly useful when the native microbial population lacks the necessary degradative pathways. epa.gov Bioaugmentation is often used in conjunction with biostimulation to maximize the efficiency of the remediation process. researchgate.net For instance, bacterial consortia containing genera like Diaphorobacter, Xanthomonas, Bacillus, Acinetobacter, and Pseudomonas have shown potential for degrading chlorinated anilines. researchgate.netbesjournal.combesjournal.com

In Situ and Ex Situ Techniques: Bioremediation can be applied in situ (in place) or ex situ (off-site). researchgate.net In situ methods, such as bioventing and the creation of permeable reactive barriers, are generally less expensive but offer less control over the process. epa.govnih.govaugustmack.com Ex situ techniques involve excavating the contaminated soil or pumping the groundwater for treatment, which allows for greater control but incurs higher costs. researchgate.net

Table 2: Bioremediation Strategies for Chlorinated Aromatic Contaminants

| Strategy | Description | Key Techniques | Reference(s) |

|---|---|---|---|

| Biostimulation | Enhancing the activity of indigenous microbes by adding nutrients and substrates. | Substrate injection, pH/moisture adjustment, Biosparging. | researchgate.netaskesa.comepa.gov |

| Bioaugmentation | Introducing non-native microorganisms with specific degradation capabilities. | Inoculation with enriched microbial cultures. | researchgate.netepa.gov |

| Natural Attenuation | Relying on natural processes to degrade contaminants without intervention. | Monitoring aerobic zones at a contaminated site. | researchgate.net |

| In Situ Chemical Reduction (ISCR) | Facilitates reductive dechlorination through biotic and abiotic processes using materials like zero-valent iron (ZVI). | Subsurface injections, Permeable Reactive Barriers (PRBs). | augustmack.com |

| Thermal Remediation | Using heat to degrade and volatilize contaminants in soil and groundwater. | Electrical resistive heating. | augustmack.com |

Applications in Organic Synthesis and Materials Science Derived from 4,5 Dichloro N Ethyl 2 Nitroaniline Scaffolds

Intermediate in the Synthesis of Organic Dyes and Pigments

4,5-Dichloro-N-ethyl-2-nitroaniline is a key intermediate in the production of certain organic dyes and pigments. researchgate.net The presence of the nitro group and the chlorine atoms on the aromatic ring influences the final color and properties of the resulting dyes. The synthesis of these colorants often involves the reduction of the nitro group to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.

The specific substitution pattern of this compound allows for the synthesis of dyes with high fastness properties, meaning they are resistant to fading upon exposure to light, washing, and chemicals. The chlorine atoms contribute to the stability of the dye molecule and can also influence its shade. For instance, the related compound, 4-chloro-2-nitroaniline, is a known precursor for red and bordeaux pigments. nih.gov While specific examples of dyes synthesized directly from this compound are not extensively detailed in publicly available literature, its structural similarity to other important dye intermediates suggests its significant potential in this field.

Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The structural framework of this compound is a valuable starting point for the synthesis of various pharmaceutical intermediates and, ultimately, active pharmaceutical ingredients (APIs). The combination of chloro, nitro, and secondary amine functionalities provides multiple reaction sites for elaboration into more complex molecules with potential biological activity.

The related compound, 4,5-dichloro-2-nitroaniline (B146558), is recognized as an important intermediate in the production of pharmaceuticals. google.comnih.gov The N-ethyl group in this compound adds another layer of diversity, allowing for the creation of a different set of derivatives. The synthesis of potential therapeutic agents often involves the transformation of the nitro group and the substitution of the chlorine atoms. For example, the reduction of the nitro group to an amine is a common step, leading to a diamine that can be further functionalized. While specific APIs derived directly from this compound are not widely disclosed, its potential as a precursor is evident from the numerous patents and research articles that describe the use of similar chlorinated nitroanilines in medicinal chemistry.

Building Block for Advanced Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry and materials science due to their diverse biological activities and physical properties. This compound serves as a valuable building block for the synthesis of advanced heterocyclic systems. nih.gov

The reactive sites on the molecule can be utilized to construct various heterocyclic rings. For instance, the reduction of the nitro group to an amine, followed by reaction with a suitable dicarbonyl compound or its equivalent, can lead to the formation of benzimidazoles, a class of heterocycles with a wide range of pharmacological activities. The presence of the two chlorine atoms offers further opportunities for cyclization reactions or for modifying the properties of the final heterocyclic product. Research in this area is ongoing, with scientists exploring new ways to utilize this versatile scaffold to create novel heterocyclic structures with unique properties.

Synthesis of Polymer Materials with Specific Properties

The unique electronic and structural features of this compound make it a candidate for incorporation into polymer materials to impart specific properties. For example, the high degree of chlorination and the presence of the nitro group can contribute to a high refractive index in the resulting polymers. High refractive index polymers are valuable in applications such as optical lenses, coatings, and advanced display technologies.

While direct polymerization of this compound is not a common application, it can be chemically modified to create monomers that can then be polymerized. For instance, the nitro group could be reduced to an amine, and this diamine derivative could then be reacted with dianhydrides or diacyl chlorides to form polyimides or polyamides. The properties of these polymers would be influenced by the rigid, chlorinated aromatic core of the original building block.

Role in Complex Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov These reactions are highly efficient and allow for the rapid generation of diverse molecular libraries.

The functional groups present in this compound make it a potential substrate for various MCRs. For example, after reduction of the nitro group, the resulting aniline (B41778) derivative could participate in reactions like the Ugi or Passerini reactions. nih.gov These reactions would allow for the introduction of several points of diversity in a single synthetic operation, leading to a wide array of complex molecules. This approach is particularly valuable in drug discovery for the rapid synthesis of compound libraries for biological screening. The chlorinated and N-ethylated aniline core would provide a unique and rigid scaffold for these MCR-derived products.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are the standard for separating and analyzing nitroaniline compounds due to their efficacy in handling polar and thermolabile substances.

High-Performance Liquid Chromatography (HPLC) Method DevelopmentFor related compounds like various nitroaniline isomers, HPLC is a preferred method as it often does not require a derivatization step, which can be necessary for gas chromatography.chromatographyonline.comthermofisher.comA typical approach involves reverse-phase (RP) chromatography. For example, a method developed for the related compoundN-Methyl-4-nitroanilineutilizes a reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water.sielc.comFor mass spectrometry compatibility, volatile acids like formic acid are used instead of non-volatile acids like phosphoric acid.sielc.com

A study on five other nitro- and dinitroaniline isomers used an Agilent TC-C18 column with an isocratic mobile phase of acetonitrile and water (30/70, v/v) and UV detection at 225 nm. This highlights a common approach to separating such isomers.

Table 1: Example HPLC Conditions for Related Nitroaniline Compounds

| Parameter | Setting for Related Nitroanilines |

|---|---|

| Column | C18 Reverse-Phase |

| Mobile Phase | Acetonitrile / Water |

| Detection | UV (e.g., 225 nm) |

| Mode | Isocratic or Gradient |

Note: This table represents typical conditions for related compounds and not validated data for 4,5-Dichloro-N-ethyl-2-nitroaniline.

Hyphenated Spectroscopic Techniques for Enhanced Identification and Trace Analysis

LC-MS/MS for Complex Matrix Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique renowned for its high sensitivity and selectivity, making it exceptionally well-suited for the analysis of trace-level compounds in complex matrices. While specific applications for this compound are not extensively documented, the methodology can be inferred from the analysis of structurally similar compounds like other halogenated nitroanilines.

A typical LC-MS/MS method for a compound like this compound would involve an initial sample preparation step to extract the analyte from the matrix (e.g., soil, water, or biological tissue) and minimize interference. Techniques such as liquid-liquid extraction or solid-phase extraction (SPE) are commonly employed. For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, which involves a one-step extraction and cleanup, has been successfully used for analyzing a wide range of analytes in plant materials prior to LC-MS/MS analysis. nih.gov

The chromatographic separation is typically achieved using a reverse-phase HPLC column, such as a C18 or a specialized column like the Newcrom R1, which has been used for the separation of the related compound 4,5-Dichloro-2-nitroaniline (B146558). sielc.com A gradient elution with a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and water, often with additives like formic acid to improve ionization, is employed to separate the target analyte from other components in the sample. sielc.comrsc.org

Following separation, the analyte enters the mass spectrometer, which is typically a triple quadrupole instrument. The compound is first ionized, usually by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.net The selection of the ionization mode, either positive or negative, depends on the chemical nature of the analyte. For many nitroaromatic compounds, negative ion mode can offer greater sensitivity. rsc.org

The tandem mass spectrometry aspect comes into play through Multiple Reaction Monitoring (MRM), where the precursor ion of the target compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity and significantly reduces background noise, enabling low limits of detection (LOD) and quantification (LOQ). For example, LC-MS/MS methods for other synthetic dyes and nitroaromatic compounds have achieved LOQs in the low ng/mL to pg/mL range. lcms.czyoutube.com

| Parameter | Typical Condition for Halogenated Nitroaniline Analysis |

| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) |

| LC Column | Reverse-phase C18 or specialized columns (e.g., Newcrom R1) sielc.com |

| Mobile Phase | Acetonitrile/Methanol and Water with 0.1% Formic Acid sielc.comnih.gov |

| Ionization Mode | Electrospray Ionization (ESI) or APCI, often in negative mode rsc.orgresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) lcms.cz |

| LOD/LOQ | Potentially in the low ng/mL to pg/mL range lcms.czyoutube.com |

Development of Novel Sensor Technologies

The demand for rapid, on-site, and sensitive detection of environmental pollutants has driven the development of novel sensor technologies. For a compound like this compound, both biosensors and nanosensors represent promising avenues for specific and efficient detection.

Biosensors utilize a biological recognition element, such as an enzyme, antibody, or microorganism, coupled with a transducer to generate a measurable signal upon interaction with the target analyte. For the detection of nitroaromatic compounds, including potentially this compound, research has focused on the use of genetically engineered microorganisms.

One approach involves creating bacterial bioreporters that express a fluorescent protein, such as Green Fluorescent Protein (GFP), in the presence of nitroaromatic compounds. rsc.org These bioreporters can be encapsulated in biocompatible materials like porous microbeads to create a stable and reusable sensor. The interaction between the nitroaromatic compound and the bacteria triggers the expression of GFP, leading to a detectable fluorescent signal. The intensity of the fluorescence can be correlated with the concentration of the analyte. The use of bacteriophages that specifically bind to nitroaromatic compounds can further enhance the sensitivity of such biosensors through a "π–π stacking" interaction that amplifies the fluorescent signal. rsc.org

Another type of biosensor for nitroaromatic compounds is the electrochemical biosensor. These sensors often employ enzymes that can catalyze the reduction of the nitro group on the aromatic ring. The electrochemical signal generated during this reaction can be measured and used for quantification. The development of disposable screen-printed electrodes offers a cost-effective and field-deployable option for this type of analysis. nih.govacs.org

| Sensor Type | Recognition Element | Transduction Mechanism | Potential Application for this compound |

| Fluorescent Biosensor | Genetically Engineered Bacteria | Fluorescence | Detection in aqueous samples through GFP expression. rsc.org |

| Electrochemical Biosensor | Enzymes (e.g., nitroreductases) | Amperometry/Voltammetry | Rapid screening in environmental and security applications. nih.govacs.org |

Nanosensors, which utilize the unique properties of nanomaterials, offer enhanced sensitivity and performance for environmental monitoring. For the detection of chlorinated anilines and nitroaromatic compounds, several nanosensor platforms have been explored.

Fluorescence-based nanosensors have shown great promise. For instance, composites of conducting polymers like polyaniline with silver nanoparticles (PANI-Ag) can act as fluorophores. mdpi.com The fluorescence of these nanocomposites can be quenched in the presence of nitroaromatic compounds through a process known as photoinduced electron transfer (PET). The degree of fluorescence quenching can be used to quantify the analyte concentration, with reported limits of detection in the micromolar to nanomolar range for some nitroaromatics. mdpi.com

Electrochemical nanosensors also play a significant role. The modification of electrodes with nanomaterials, such as metal nanoparticles or carbon-based nanomaterials, can significantly improve the electrocatalytic activity towards the reduction of the nitro group in nitroaromatic compounds, leading to higher sensitivity and lower detection limits. njit.edu

Infrared (IR) chemical sensors based on attenuated total reflectance (ATR) waveguides coated with derivatized polymers have been developed for the detection of chlorinated anilines in aqueous solutions. researchgate.net These sensors rely on the selective interaction of the target analyte with the polymer coating, which causes a change in the IR spectrum that can be measured. While not strictly a nanosensor, the principles can be enhanced through the incorporation of nanomaterials to increase the surface area and interaction sites.

The integration of these nanosensor technologies into portable devices holds great potential for real-time, on-site environmental monitoring of contaminants like this compound. researchgate.net

Future Research Directions and Emerging Paradigms

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Synthesis Design

Table 1: Hypothetical AI-Driven Workflow for Synthesis of 4,5-Dichloro-N-ethyl-2-nitroaniline

| Step | Description | AI/ML Tool Application | Potential Outcome |

| 1. Target Input | The structure of this compound is provided to the system. | Retrosynthesis Prediction Software | A ranked list of potential synthetic pathways is generated. chemrxiv.org |

| 2. Route Evaluation | The AI evaluates each proposed route based on feasibility, cost, and yield predictions. | Machine Learning Models (trained on reaction data) | The most promising and cost-effective synthesis routes are identified. acs.org |

| 3. Condition Optimization | The system suggests optimal reaction conditions (catalyst, solvent, temperature). | Predictive Algorithms | Minimized side-product formation and maximized yield. |

| 4. Forward Prediction | The AI simulates the forward reaction to validate the proposed pathway and predict the final product. | Reaction Outcome Prediction Models | Increased confidence in the success of the planned synthesis before lab work begins. engineering.org.cn |

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is fundamental to the synthesis and transformation of nitroaromatic compounds. While traditional methods exist, future research is geared towards developing more efficient, selective, and sustainable catalytic systems. The industrial synthesis of aniline (B41778), for instance, often involves catalytic hydrogenation at high temperatures and pressures, which are expensive and unsafe conditions. mdpi.com

Emerging research in catalysis for nitroaromatic compounds that could be applied to this compound includes:

Advanced Nanoparticle Catalysis : Gold nanoparticles (AuNPs) have demonstrated exceptional efficiency in the reduction of nitroarenes. acs.org By modifying the catalyst support and reaction solvent, it is possible to selectively reduce a nitro group to an amine, azoxybenzene, or N-phenylhydroxylamine. acs.org Future work could adapt these highly selective AuNP-based systems for transformations of this compound.

Photocatalysis : Heterogeneous photocatalysis using non-toxic metal oxides like titanium dioxide (TiO₂) offers a green alternative for nitro group reduction. mdpi.com This method uses light to generate excited electrons that can reduce the nitro compound under mild conditions, avoiding harsh reagents and high pressures. mdpi.com

Flow Catalysis : Performing reactions in continuous flow systems offers better control over reaction parameters and facilitates easier scale-up. A catalyst of palladium on glass wool has shown high performance and durability for nitrobenzene (B124822) reduction in an aqueous flow system at room temperature. researchgate.net Applying this to the synthesis or transformation of this compound could improve efficiency and safety.

Novel Metal Catalysts : Research into various metal compounds, including those of copper, manganese, iron, and nickel, continues to yield new catalysts for amination reactions, which are crucial for synthesizing nitroaniline derivatives. google.commdpi.com

Table 2: Emerging Catalytic Systems for Nitroaromatic Transformations

| Catalytic System | Catalyst Example | Potential Transformation | Key Advantage |

| Nanoparticle Catalysis | Gold Nanoparticles (AuNPs) on a polymer support | Selective reduction of the nitro group | High selectivity for different reduction products (amine, azoxy, etc.). acs.org |

| Photocatalysis | Titanium Dioxide (TiO₂) embedded in an aerogel | Reduction of nitro group to amine | Operates under mild conditions using light as an energy source. mdpi.com |

| Flow Catalysis | Palladium on Glass Wool (Pd@GW) | Reduction of nitro group to amine | Excellent for process scale-up, high conversion rates at ambient temperature. researchgate.net |

| Homogeneous Catalysis | Copper (II) salts with pyrazole-based ligands | Oxidation reactions | High catalytic activity for specific oxidation processes. mdpi.com |

Elucidation of Previously Unidentified Biotransformation Enzymes and Genetic Pathways

The release of anthropogenic nitroaromatic compounds into the environment has driven the evolution of microorganisms capable of degrading them. nih.govnih.gov This natural process of biotransformation offers a green and sustainable alternative to chemical treatment for both remediation and biocatalysis.

While the biodegradation of compounds like nitrobenzene and dinitrotoluene has been studied, the specific pathways for more complex molecules like this compound remain largely unexplored. dtic.mil Future research will focus on:

Discovering Novel Microbes : Isolating and identifying new strains of bacteria and fungi from contaminated sites that can metabolize chlorinated and N-alkylated nitroaromatics.

Identifying Key Enzymes : Characterizing the enzymes responsible for the degradation. Key enzyme classes include oxygenases (mono- and dioxygenases) that can hydroxylate the aromatic ring, leading to the removal of the nitro group, and nitroreductases that reduce the nitro group to an amine. nih.govmdpi.com

Genetic Pathway Elucidation : Sequencing the genomes of these microbes to identify the complete genetic clusters that encode the metabolic pathway. dtic.mil This knowledge is crucial for understanding the degradation mechanism and for engineering more robust organisms for specific applications.

Fungi such as Phanerochaete chrysosporium and bacteria like Pseudomonas and Desulfovibrio species are known to transform a variety of nitroaromatic compounds and represent promising starting points for this research. nih.gov

Table 3: Key Enzyme Classes in Nitroaromatic Biotransformation

| Enzyme Class | Function | Example Organism | Reference |

| Dioxygenases | Incorporate two hydroxyl groups into the aromatic ring, initiating degradation. | Pseudomonas sp. | dtic.mil |

| Monooxygenases | Add a single oxygen atom, which can lead to the elimination of the nitro group. | Bacteria metabolizing nitrophenols | nih.gov |

| Nitroreductases | Reduce the nitro group to a hydroxylamine (B1172632) and then to an amine under anaerobic conditions. | Clostridium sp. | nih.govmdpi.com |

| Lignin-degrading enzymes | Broad-specificity enzymes that can fortuitously degrade a range of nitroaromatics. | Phanerochaete chrysosporium | nih.gov |

Exploration of Novel Materials Science Applications

The specific arrangement of chloro, nitro, and N-ethyl groups on the aniline backbone of this compound provides unique electronic and structural properties that could be exploited in materials science. It is known to be a useful intermediate in the production of pigments. researchgate.net

Future research directions could include:

Novel Dyes and Pigments : While related compounds like 2,6-dichloro-4-nitroaniline (B1670479) are precursors to commercial dyes, this compound could be used to synthesize new azo dyes. wikipedia.org The specific substituents on the ring will influence the chromophoric properties, potentially leading to colors or performance characteristics (e.g., lightfastness, thermal stability) not currently available.

Functional Polymers : Incorporating the this compound moiety into polymer chains could impart specific properties. The electron-withdrawing nature of the nitro and chloro groups could make such polymers useful in electronics or as sensor materials.

Non-linear Optical (NLO) Materials : Aromatic molecules with electron-donating (amino) and electron-withdrawing (nitro) groups can exhibit significant NLO properties, which are valuable for applications in telecommunications and optical computing. The potential of this compound in this area is an unexplored but promising avenue of research.

Advanced In-Situ Spectroscopic Characterization During Reactions

To optimize the synthesis and transformations of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced in-situ spectroscopic techniques allow researchers to monitor reactions in real-time without disturbing the system.

While end-product characterization is standard, future work will increasingly employ process analytical technology (PAT) to gain deeper mechanistic insights. Spectroscopic data for the related compound 4,5-dichloro-2-nitroaniline (B146558) is available, providing a basis for these advanced studies. nih.gov Potential techniques include:

FT-IR and Raman Spectroscopy : These vibrational spectroscopy methods can track the concentration of functional groups in real-time, allowing for the monitoring of reactant consumption and product formation.

UV-Vis Spectroscopy : Useful for monitoring conjugated aromatic systems, this technique can track the progress of reactions involving chromophoric species. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : In-situ NMR can provide detailed structural information about transient intermediates that may not be detectable by other methods.

By applying these techniques, researchers can build accurate kinetic models, identify reaction bottlenecks, and optimize conditions to improve the yield and purity of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4,5-Dichloro-N-ethyl-2-nitroaniline with high purity?

- Methodological Answer : Synthesis typically involves sequential nitration and chlorination of aniline derivatives. For example, improved protocols for structurally similar compounds (e.g., 4,5-dichlorophthalonitrile) emphasize controlled reaction temperatures (40–60°C) and stoichiometric optimization of chlorinating agents like POCl₃ or SOCl₂ to minimize side reactions . Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is critical for isolating high-purity products.

Q. How should researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to resolve aromatic proton signals. For nitro groups, observe characteristic deshielding in the range of δ 7.5–8.5 ppm .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS can confirm molecular ion peaks (e.g., [M+H]⁺ for C₈H₇Cl₂N₂O₂) and fragmentation patterns .

- IR Spectroscopy : Key peaks include N–H stretches (~3400 cm⁻¹ for primary amine) and nitro group vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the key considerations for handling and storage to ensure compound stability?

- Methodological Answer : Store in amber vials at 0–6°C to prevent photodegradation. Avoid exposure to moisture, as hydrolysis of nitro groups can occur. Use inert atmospheres (N₂ or Ar) during synthesis and storage to mitigate oxidation .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterated analogs) be used to track metabolic or environmental pathways of this compound?

- Methodological Answer : Synthesize deuterated derivatives (e.g., 2-nitroaniline-3,4,5,6-d₄) by substituting hydrogen atoms with deuterium during precursor synthesis. These analogs enable precise tracking via LC-MS/MS or isotope-ratio mass spectrometry in biodegradation studies . Ensure >98 atom% isotopic purity to avoid interference in quantitative analyses .

Q. How can contradictions in NMR or chromatographic data under varying solvent conditions be resolved?

- Methodological Answer :

- Solvent Effects : Polar solvents (e.g., DMSO) may induce tautomerism in nitroaniline derivatives, altering chemical shifts. Compare data across multiple solvents (CDCl₃, D₂O, DMSO-d₆) to identify solvent-specific artifacts .

- Chromatographic Discrepancies : Use orthogonal methods (e.g., reverse-phase HPLC vs. ion-exchange chromatography) to confirm peak identity. Cross-validate with spiked deuterated internal standards .

Q. What strategies minimize by-product formation during the synthesis of this compound?

- Methodological Answer : Optimize reaction conditions using design of experiments (DoE):

- Temperature Control : Maintain <60°C during chlorination to prevent over-halogenation .

- Catalyst Selection : Use Lewis acids like FeCl₃ to enhance regioselectivity and reduce di-/tri-chlorinated by-products .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust reagent ratios dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.